3-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
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Description
“3-bromo-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Scientific Research Applications
Antimicrobial Activity : Some studies have focused on the synthesis of new heterocycles based on similar structures, demonstrating their potential antimicrobial activity. For example, El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles with sulfonamide components, exhibiting antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Cancer Research : Compounds with similar structures have shown potential in cancer research. Szafrański and Sławiński (2015) synthesized a series of compounds including similar sulfonamide structures, with some showing promising activity against cancer cells (Szafrański & Sławiński, 2015).
Bioactivity Studies : Various bioactivity studies have been conducted on compounds with similar chemical structures. For example, Khatiwora et al. (2013) synthesized new benzamides and their metal complexes, evaluating their antibacterial activity (Khatiwora et al., 2013).
Pharmacological Research : The compound's structure is similar to those studied for pharmacological purposes. Gurung et al. (2021) identified molecules with similar structures that could inhibit the activity of coronavirus protease enzymes (Gurung et al., 2021).
Chemical Synthesis and Characterization : Various studies have focused on the synthesis and characterization of compounds with similar structures. Bi (2014) and others have worked on the preparation and characterization of novel compounds for potential therapeutic applications (Bi, 2014).
Properties
IUPAC Name |
3-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c24-19-7-3-5-17(15-19)23(28)26-20-9-11-21(12-10-20)31(29,30)27-14-2-1-8-22(27)18-6-4-13-25-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMOWPVNAABBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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